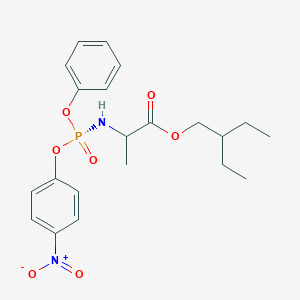
(S)-2-Ethylbutyl 2-(((R)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a phosphoryl group bonded to an amino acid derivative, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from the appropriate amino acid derivative. The process includes the following steps:
Protection of the amino group: The amino group of the amino acid derivative is protected using a suitable protecting group.
Formation of the phosphoryl intermediate: The protected amino acid derivative is reacted with a phosphorylating agent, such as phosphorus oxychloride, to form the phosphoryl intermediate.
Substitution reaction: The phosphoryl intermediate undergoes a substitution reaction with 4-nitrophenol and phenol to introduce the nitrophenoxy and phenoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphoramidates.
Applications De Recherche Scientifique
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitrophenoxy and phenoxy groups may also contribute to the compound’s overall biological activity by interacting with cellular components and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate: An alanine derivative with similar structural features.
®-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another related compound with a different stereochemistry.
Uniqueness
(S)-2-Ethylbutyl 2-((®-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its nitrophenoxy group, in particular, distinguishes it from other similar compounds and may contribute to its specific applications and mechanisms of action.
Propriétés
Formule moléculaire |
C21H27N2O7P |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16?,31-/m1/s1 |
Clé InChI |
CSURKLFFMMBEFL-VSZLCQDCSA-N |
SMILES isomérique |
CCC(CC)COC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
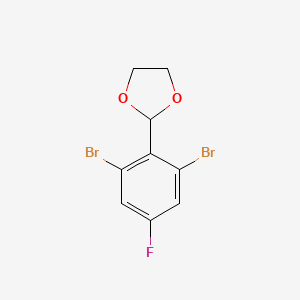
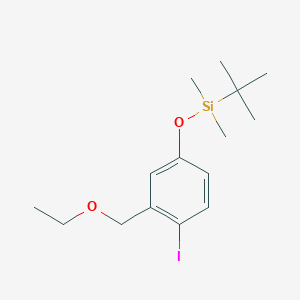
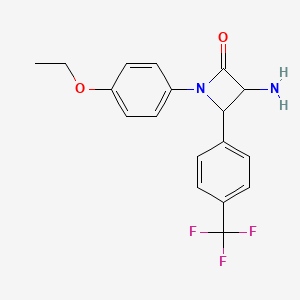

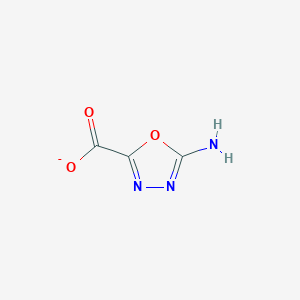
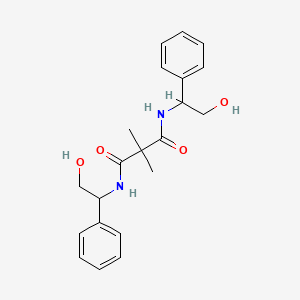

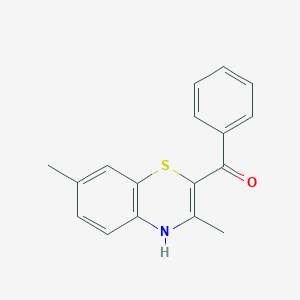
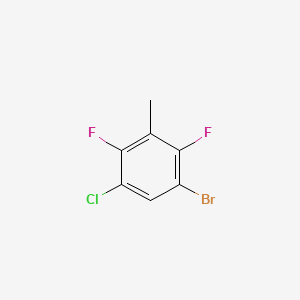
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
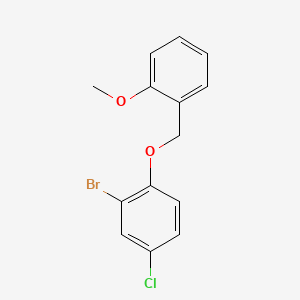

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
